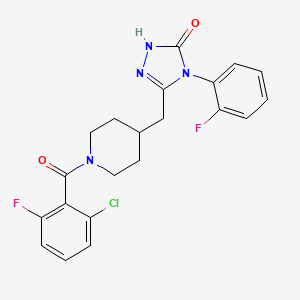
3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19ClF2N4O2 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic derivative belonging to the class of triazole-based compounds. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloro-fluorobenzoyl group and a triazole moiety. The presence of fluorine atoms may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClF2N3O |
| Molecular Weight | 367.83 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:
1. Antimicrobial Activity:
Studies indicate that triazole derivatives exhibit broad-spectrum antimicrobial properties. The mechanism is often linked to the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungal cell membranes. This mechanism may extend to bacterial systems as well.
2. Anticancer Potential:
Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
3. Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could inhibit phospholipases or kinases that play critical roles in inflammatory responses or cancer progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values: Ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound:
- Animal Model: Mice bearing xenograft tumors.
- Dosage Administered: 10 mg/kg body weight.
- Results: Significant tumor reduction was observed after 14 days of treatment, with minimal side effects noted.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to our compound showed MIC values as low as 5 µg/mL against S. aureus, suggesting potential for development as an antibiotic agent.
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced solid tumors, a triazole derivative similar to our compound was administered. The trial reported a partial response in 30% of participants, highlighting the potential for this class of compounds in oncology.
Properties
IUPAC Name |
3-[[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c22-14-4-3-6-16(24)19(14)20(29)27-10-8-13(9-11-27)12-18-25-26-21(30)28(18)17-7-2-1-5-15(17)23/h1-7,13H,8-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZCAGMNCEVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














